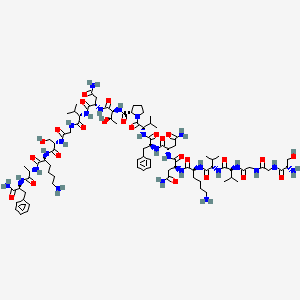
alpha-CGRP (19-37) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-calcitonin gene-related peptide (19-37) (human) is a segment of the alpha-calcitonin gene-related peptide, a 37-amino acid neuropeptide. This peptide is a potent vasodilator and is involved in various physiological processes, including the regulation of vascular tone and nociception .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-calcitonin gene-related peptide (19-37) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of alpha-calcitonin gene-related peptide (19-37) (human) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification techniques are employed to ensure high yield and purity .
化学反応の分析
Types of Reactions
Alpha-calcitonin gene-related peptide (19-37) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .
科学的研究の応用
Alpha-calcitonin gene-related peptide (19-37) (human) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuropeptide signaling and vascular regulation.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases and migraines due to its vasodilatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
作用機序
Alpha-calcitonin gene-related peptide (19-37) (human) exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) in complex with receptor activity-modifying protein 1 (RAMP1). This binding activates the receptor, leading to the production of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation. The peptide also interacts with sensory neurons, modulating pain perception .
類似化合物との比較
Similar Compounds
Beta-calcitonin gene-related peptide (beta-CGRP): Another isoform of calcitonin gene-related peptide with similar vasodilatory properties.
Adrenomedullin: A peptide with vasodilatory and diuretic effects.
Amylin: A peptide involved in glucose metabolism and satiety
Uniqueness
Alpha-calcitonin gene-related peptide (19-37) (human) is unique due to its specific sequence and high affinity for the CRLR-RAMP1 complex, making it particularly effective in modulating vascular tone and pain perception .
特性
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H137N25O25/c1-42(2)66(82(132)96-39-64(119)98-58(41-113)80(130)99-51(26-17-19-29-87)74(124)97-46(9)72(122)101-53(71(93)121)32-48-22-13-11-14-23-48)107-79(129)57(36-62(92)117)105-85(135)70(47(10)114)110-81(131)59-28-21-31-111(59)86(136)69(45(7)8)109-78(128)54(33-49-24-15-12-16-25-49)102-76(126)56(35-61(91)116)104-77(127)55(34-60(90)115)103-75(125)52(27-18-20-30-88)100-83(133)68(44(5)6)108-84(134)67(43(3)4)106-65(120)38-94-63(118)37-95-73(123)50(89)40-112/h11-16,22-25,42-47,50-59,66-70,112-114H,17-21,26-41,87-89H2,1-10H3,(H2,90,115)(H2,91,116)(H2,92,117)(H2,93,121)(H,94,118)(H,95,123)(H,96,132)(H,97,124)(H,98,119)(H,99,130)(H,100,133)(H,101,122)(H,102,126)(H,103,125)(H,104,127)(H,105,135)(H,106,120)(H,107,129)(H,108,134)(H,109,128)(H,110,131)/t46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-,67-,68-,69-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLCFQNQGBODH-NGVSOPMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H137N25O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1921.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
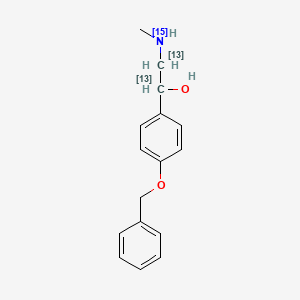
![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
![Methyl 4-Methoxy-[7-13C]-benzoate](/img/structure/B562245.png)
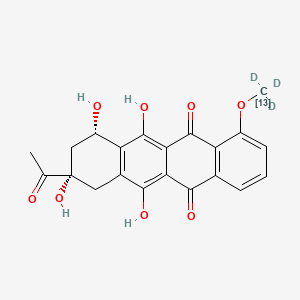
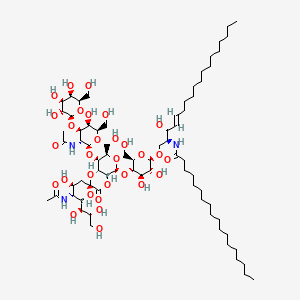
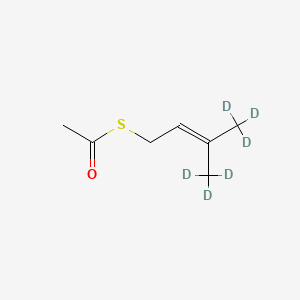
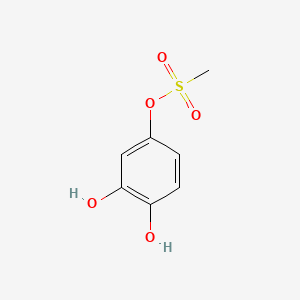
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)


![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
